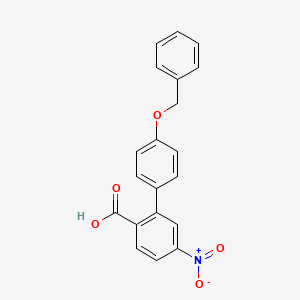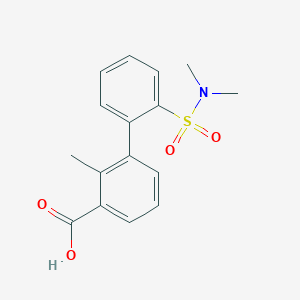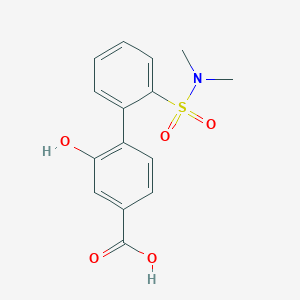
2-(2-N,N-Dimethylsulfamoylphenyl)-5-fluorobenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-N,N-Dimethylsulfamoylphenyl)-5-fluorobenzoic acid, 95% (2-DMSF-5-FB-95%) is an organic compound used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 193-195°C and a boiling point of 463-465°C. It is soluble in water, ethanol, and acetone. 2-DMSF-5-FB-95% is a strong acid that is used in organic synthesis, as a reagent for the synthesis of various compounds, and as a catalyst in various reactions. It has also been used in the synthesis of pharmaceuticals, food additives, and agrochemicals.
Aplicaciones Científicas De Investigación
2-DMSF-5-FB-95% has a wide range of scientific research applications. It has been used as a reagent for the synthesis of various compounds, such as pharmaceuticals, food additives, agrochemicals, and other organic molecules. It has also been used as a catalyst in various reactions, such as the oxidation of alcohols and the coupling of aromatic and aliphatic compounds. In addition, it has been used in the synthesis of polymers, such as polyurethanes and polyesters, as well as in the synthesis of peptides and proteins.
Mecanismo De Acción
2-DMSF-5-FB-95% acts as a strong acid and is used as a catalyst in various reactions. It is believed to act as a proton donor, donating a proton to the reactants in order to facilitate the reaction. It is also believed to act as an electron pair acceptor, accepting electrons from the reactants in order to facilitate the reaction.
Biochemical and Physiological Effects
2-DMSF-5-FB-95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various types of bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory, anti-fungal, and anti-cancer effects. In addition, it has been shown to have anticoagulant and antiseptic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-DMSF-5-FB-95% has several advantages for use in laboratory experiments. It is a strong acid that is soluble in water, ethanol, and acetone, making it easy to work with in the laboratory. It is also stable and has a low boiling point, making it easy to store and handle. However, it is also a strong acid and can be corrosive, so it should be handled with caution.
Direcciones Futuras
The future directions for the use of 2-DMSF-5-FB-95% in scientific research are numerous. It could be used in the synthesis of new pharmaceuticals, food additives, and agrochemicals. It could also be used as a catalyst in new reactions, such as the synthesis of polymers or peptides and proteins. In addition, it could be used to study the biochemical and physiological effects of strong acids, as well as the mechanism of action of strong acids. Finally, it could be used to study the effects of strong acids on various types of bacteria, fungi, and viruses.
Métodos De Síntesis
2-DMSF-5-FB-95% is synthesized through a two-step process. The first step involves the reaction of 2-chloro-5-fluorobenzoic acid with dimethylsulfamide (DMS) in the presence of a base, such as sodium hydroxide or potassium hydroxide. The second step involves the reaction of the resulting 2-chloro-5-fluorobenzoic acid dimethylsulfonate with sodium borohydride to form 2-DMSF-5-FB-95%.
Propiedades
IUPAC Name |
2-[2-(dimethylsulfamoyl)phenyl]-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c1-17(2)22(20,21)14-6-4-3-5-12(14)11-8-7-10(16)9-13(11)15(18)19/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNNZBIXUCZJOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=C(C=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-N,N-Dimethylsulfamoylphenyl)-5-fluorobenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














